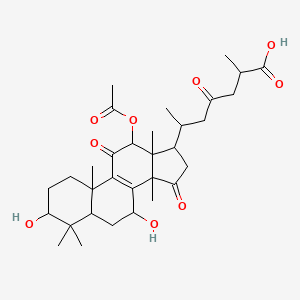

Ácido Ganodérico K

Descripción general

Descripción

Ganoderic acid K is a triterpenoid.

Aplicaciones Científicas De Investigación

Actividades Farmacológicas

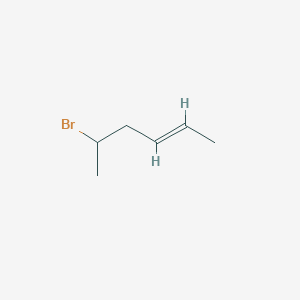

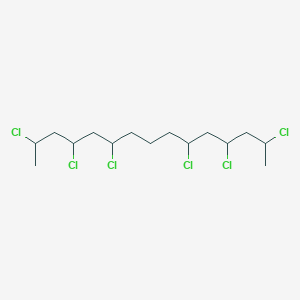

Los ácidos ganodéricos (GA) son uno de los importantes metabolitos secundarios adquiridos de Ganoderma lucidum (G. lucidum) con una amplia gama de actividades farmacológicas {svg_1} {svg_2}. Son triterpenos con cuatro isoprenos cíclicos y dos lineales y productos de la vía del mevalonato {svg_3}.

Efectos Terapéuticos

Los ácidos ganodéricos tienen efectos terapéuticos sobre las dolencias humanas {svg_4}. Sirven como un recurso valioso para el desarrollo de nuevos medicamentos {svg_5}.

Quimioterapia Antitumoral y Anti-MDR

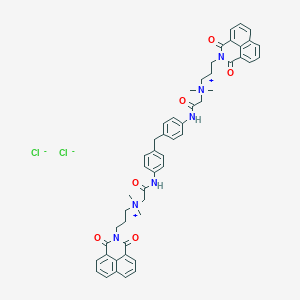

El uso de GA-R in vitro dio como resultado una respuesta de restauración de las células KB-A-1/Dox al fármaco antitumoral doxorrubicina al estimular la acumulación del fármaco dentro de las células {svg_6}. Los hallazgos muestran que el triterpeno de ganoderma puede ser un buen candidato para la quimioterapia antitumoral y anti MDR {svg_7}.

Proteínas Inmunomoduladoras

La investigación existente ha sugerido que las proteínas inmunomoduladoras de Ganoderma pueden proporcionar una nueva perspectiva para el desarrollo de la inmunoterapia {svg_8}.

Producción de Citocinas

Aumenta la producción de citocinas, por ejemplo, interleucinas, factor de necrosis tumoral α (TNFα), interferón (IFN) y óxido nítrico (NO) {svg_9}.

Biosíntesis e Hiperproducción

La elucidación de los mecanismos reguladores de la biosíntesis de GA ha despertado un interés creciente por parte de los científicos y ha justificado la aparición de diversas estrategias para controlar la producción y aumentar el rendimiento {svg_10}.

Safety and Hazards

Direcciones Futuras

Mecanismo De Acción

- One of its key targets is the mevalonate pathway , which plays a crucial role in terpenoid biosynthesis. GA-K inhibits specific enzymes within this pathway, affecting downstream metabolite production .

- By disrupting the mevalonate pathway, GA-K reduces the availability of isoprenoid intermediates, affecting downstream processes like protein prenylation and cell signaling .

Target of Action

Mode of Action

Result of Action

Propiedades

IUPAC Name |

6-(12-acetyloxy-3,7-dihydroxy-4,4,10,13,14-pentamethyl-11,15-dioxo-2,3,5,6,7,12,16,17-octahydro-1H-cyclopenta[a]phenanthren-17-yl)-2-methyl-4-oxoheptanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C32H46O9/c1-15(11-18(34)12-16(2)28(39)40)19-13-23(37)32(8)24-20(35)14-21-29(4,5)22(36)9-10-30(21,6)25(24)26(38)27(31(19,32)7)41-17(3)33/h15-16,19-22,27,35-36H,9-14H2,1-8H3,(H,39,40) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OEHYQHPDUCRLMW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC(=O)CC(C)C(=O)O)C1CC(=O)C2(C1(C(C(=O)C3=C2C(CC4C3(CCC(C4(C)C)O)C)O)OC(=O)C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C32H46O9 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601316799 | |

| Record name | Ganoderic acid K | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601316799 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

574.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Ganoderic acid K | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0035986 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

104700-95-0 | |

| Record name | Ganoderic acid K | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=104700-95-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ganoderic acid K | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601316799 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Ganoderic acid K | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0035986 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the structural characterization of Ganoderic Acid K?

A1: Ganoderic Acid K, also known as 12beta-Acetyloxy-3beta,7beta-dihydroxy-11,15,23-trioxo-5alpha-lanost-8-en-26-oic acid, is a triterpene isolated from the fruiting bodies of Ganoderma lucidum. [] While the provided abstracts do not explicitly mention its molecular weight or spectroscopic data, its structure suggests it belongs to the lanostane-type triterpenoid family.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Fatty acids, tallow, hydrogenated, [6-[bis(methoxymethyl)amino] -1,3,5-triazine-2,4-diyl]bis[[(metho](/img/no-structure.png)